molecular formula C10H13BO2 B3228559 (4-(1-Methylcyclopropyl)phenyl)boronic acid CAS No. 1264296-84-5

(4-(1-Methylcyclopropyl)phenyl)boronic acid

Cat. No.: B3228559
CAS No.: 1264296-84-5
M. Wt: 176.02 g/mol
InChI Key: BLUOPSLMMGHBDL-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids, organic compounds featuring a boronic acid group [-B(OH)₂] attached to an aryl ring, are celebrated for their role as versatile synthetic intermediates. Their prominence is largely attributed to their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of carbon-carbon (C-C) bonds by coupling an organoboron compound with a halide or triflate, a fundamental transformation in organic synthesis. chemicalbook.com

Beyond the Suzuki coupling, the utility of arylboronic acids extends to a variety of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, Heck-type cross-coupling, and additions to carbonyls and imines. chemicalbook.com Their appeal is further enhanced by their general stability to air and moisture, low toxicity, and the environmentally benign nature of their byproducts. chemicalbook.com These characteristics make them highly valuable building blocks for creating diverse and complex organic molecules.

Unique Aspects of the Cyclopropyl (B3062369) Moiety in Chemical Compounds and its Influence on Chemical Properties and Reactivity

The cyclopropyl group, the smallest carbocyclic ring, is far from being a simple saturated substituent. Its three-membered ring structure imposes significant angle strain, forcing the C-C bond angles to approximately 60°. This strain profoundly influences its electronic properties, imparting characteristics more akin to a C=C double bond than a simple alkane. The C-C bonds possess enhanced p-character, allowing the cyclopropyl group to engage in conjugation with adjacent π-systems. stackexchange.com

This unique electronic nature allows the cyclopropyl group to act as a π-electron donor. stackexchange.com In medicinal chemistry, the incorporation of a cyclopropyl moiety is a widely used strategy to modulate a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidation, increase potency by locking the molecule into a bioactive conformation, and improve pharmacokinetic profiles. Its rigid structure provides a conformational constraint that can be advantageous for receptor binding.

Overview of (4-(1-Methylcyclopropyl)phenyl)boronic acid in the Context of Advanced Synthetic Methodologies and Reactivity Profiles

This compound is a specialized arylboronic acid that combines the synthetic utility of the boronic acid functional group with the unique stereoelectronic properties of a substituted cyclopropyl ring. This compound serves as a valuable building block for introducing the 1-methylcyclopropylphenyl moiety into more complex structures, a common objective in pharmaceutical and materials science research.

The synthesis of this and similar arylboronic acids typically follows established methodologies, most commonly involving the reaction of a corresponding organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate (B1201080) ester, followed by aqueous hydrolysis. chemicalbook.comaudreyli.comgoogle.com For instance, the synthesis could plausibly start from 1-bromo-4-(1-methylcyclopropyl)benzene (B2473639), which would be converted to a Grignard reagent and subsequently reacted with trimethyl borate.

The reactivity profile of this compound is dominated by the boronic acid group. It is expected to be an excellent coupling partner in Suzuki-Miyaura reactions, allowing for the facile formation of biaryl structures. nih.govresearchgate.netresearchgate.net The presence of the 1-methylcyclopropyl group influences the electronic nature of the phenyl ring. The cyclopropyl group acts as an electron-donating group through conjugation, while the phenyl ring itself is generally considered to have an electron-withdrawing inductive effect due to its sp²-hybridized carbons. stackexchange.comstackexchange.comquora.com This electronic balance can influence the reactivity and kinetics of the cross-coupling reactions. Importantly, the cyclopropyl group is generally stable under Suzuki-Miyaura coupling conditions, and cyclopropyl boronic acids are known to undergo protodeboronation (loss of the boronic acid group) very slowly, which is a desirable feature for a synthetic building block. rsc.orged.ac.uk

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1264296-84-5
Molecular Formula C₁₀H₁₃BO₂

| Molecular Weight | 176.02 g/mol |

Data sourced from publicly available chemical supplier databases. cymitquimica.combldpharm.comappchemical.comchemsrc.com

Table 2: Comparison of Key Structural Moieties

Moiety Key Chemical Features Role in this compound
Phenylboronic Acid - Lewis acidic boron center- Stable and easy to handle- Versatile in cross-coupling reactions (e.g., Suzuki) Enables C-C bond formation, acting as the reactive handle for synthetic transformations.

| 1-Methylcyclopropyl Group | - High ring strain- Enhanced p-character in C-C bonds- Acts as an electron donor- Provides steric bulk and conformational rigidity | Modulates the electronic properties of the phenyl ring; introduces a specific three-dimensional, metabolically robust substituent. |

Properties

IUPAC Name

[4-(1-methylcyclopropyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c1-10(6-7-10)8-2-4-9(5-3-8)11(12)13/h2-5,12-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUOPSLMMGHBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726065
Record name [4-(1-Methylcyclopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264296-84-5
Record name [4-(1-Methylcyclopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 4 1 Methylcyclopropyl Phenyl Boronic Acid

Fundamental Reaction Pathways in Palladium-Catalyzed Cross-Coupling Reactions

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govwwjmrd.com

Oxidative Addition: Understanding Substrate Scope and Rate-Limiting Steps

For aryl halides, electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition. utrgv.edu The choice of phosphine (B1218219) ligands on the palladium catalyst is also crucial; electron-rich and bulky ligands are known to facilitate the oxidative addition step. libretexts.org While specific kinetic data for reactions involving (4-(1-Methylcyclopropyl)phenyl)boronic acid are not extensively documented, the general principles of oxidative addition apply. The reaction would typically involve the coupling of this boronic acid with various aryl or vinyl halides.

Transmetalation: Detailed Mechanistic Models (e.g., Boronate, Nickel-Oxo, and Other Pathways)

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. rsc.org This step requires the presence of a base to activate the boronic acid. wwjmrd.com Several mechanistic pathways for transmetalation have been proposed and investigated.

One widely accepted mechanism involves the formation of a boronate species [ArB(OH)₃]⁻ through the reaction of the boronic acid with a base. researchgate.net This boronate is more nucleophilic than the neutral boronic acid and readily reacts with the palladium(II) halide complex. researchgate.net Another proposed pathway involves the reaction of a palladium hydroxo complex, formed from the palladium halide and the base, with the neutral boronic acid. acs.orgnih.gov Studies suggest that this latter pathway may be dominant in reactions conducted with weak bases and aqueous solvent mixtures. nih.govillinois.edu

The formation of pre-transmetalation intermediates with Pd-O-B linkages has been observed, providing insight into the transfer of the organic moiety from boron to palladium. illinois.edu Depending on the reaction conditions and the nature of the boronic acid derivative (e.g., boronic esters), different intermediates and pathways may be favored. illinois.edunih.gov

Influence of the (1-Methylcyclopropyl)phenyl Substituent on Reactivity

The (1-Methylcyclopropyl)phenyl substituent imparts specific steric and electronic characteristics to the boronic acid, which in turn influence its reactivity in palladium-catalyzed cross-coupling reactions.

Steric Effects in Palladium-Catalyzed Cross-Coupling Reactions

The 1-methylcyclopropyl group introduces significant steric bulk in the para position of the phenylboronic acid. Steric hindrance can play a crucial role in various stages of the catalytic cycle. While bulky phosphine ligands are often beneficial for oxidative addition and reductive elimination, steric bulk on the coupling partners can sometimes hinder the reaction. acs.org

In the context of transmetalation, increased steric bulk on the boronic acid could potentially slow down the rate of transfer of the aryl group to the palladium center. nih.gov However, the flexibility of the palladium coordination sphere and the specific ligands employed can often accommodate sterically demanding substrates. The impact of the steric hindrance from the (1-methylcyclopropyl)phenyl group would need to be considered in the context of the specific coupling partner and reaction conditions.

Factor Potential Steric Influence of (1-Methylcyclopropyl)phenyl Group
Transmetalation May slightly decrease the rate due to steric hindrance around the boron atom.
Reductive Elimination The steric bulk is relatively distant from the newly forming C-C bond and may have a minimal direct effect.
Overall Reactivity The steric effect is likely to be moderate and can often be overcome by appropriate choice of catalyst and ligands.

Electronic Effects on Boron Acidity and Transmetalation Efficiency

The electronic nature of the cyclopropyl (B3062369) group is complex and can act as either an electron-donating or electron-withdrawing group depending on the context. Generally, a cyclopropyl group attached to a phenyl ring can donate electron density to the ring through its π-character. nih.gov This electron-donating effect would increase the electron density on the phenyl ring of the boronic acid.

Property Influence of (1-Methylcyclopropyl)phenyl Substituent Effect on Reactivity
Boron Acidity The electron-donating nature of the substituent may slightly decrease the acidity of the boronic acid.Could slightly disfavor the formation of the boronate anion.
Nucleophilicity of the Aryl Group The electron-donating nature increases the electron density on the phenyl ring, enhancing its nucleophilicity.This is expected to increase the rate of transmetalation.
Overall Transmetalation Efficiency The enhanced nucleophilicity of the aryl group is likely the dominant factor, leading to efficient transmetalation.Favorable for the overall cross-coupling reaction.

Reactivity in Non-Cross-Coupling Transformations

While this compound is a valuable substrate in cross-coupling reactions, its reactivity extends to a variety of non-cross-coupling transformations. These reactions leverage the inherent properties of the boronic acid functional group to enable conversions into other valuable chemical entities, such as phenols, or to modify the boron center itself for subsequent synthetic applications.

Oxidation Reactions (e.g., Hydroxylation to Phenols)

The transformation of arylboronic acids into phenols, known as ipso-hydroxylation, is a synthetically important reaction. This oxidative process replaces the carbon-boron bond with a carbon-oxygen bond, providing a regioselective route to hydroxylated aromatic compounds. For this compound, this reaction would yield 4-(1-methylcyclopropyl)phenol, a potentially valuable intermediate.

The oxidation of arylboronic acids is typically achieved using various oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), N-oxides, and tert-butyl hydroperoxide (TBHP). nih.govscispace.comarkat-usa.org The reaction mechanism generally involves the formation of an adduct between the boronic acid and the oxidant. This is followed by a 1,2-aryl migration from the boron atom to the oxygen atom, which, after hydrolysis, yields the corresponding phenol (B47542) and boric acid. rsc.orgnih.gov

Several methodologies have been developed to effect this transformation under mild and efficient conditions. For instance, metal-free protocols using aqueous hydrogen peroxide in green solvents like ethanol (B145695) can afford high yields of phenols in very short reaction times, often at room temperature. arkat-usa.orgrsc.org Another approach employs N-oxides, which can convert arylboronic acids to phenols rapidly, often within minutes at ambient temperature in an open flask. nih.gov Similarly, aqueous TBHP has been used as an effective oxidant for this conversion, often under metal- and solvent-free conditions. scispace.com

The choice of oxidant and reaction conditions can be critical, especially when sensitive functional groups are present in the molecule, to avoid over-oxidation or other side reactions. nih.gov The general applicability of these methods to a wide range of arylboronic acids suggests that this compound would be a suitable substrate for such transformations.

Table 1: Common Conditions for the Hydroxylation of Arylboronic Acids

OxidantTypical ConditionsKey FeaturesReference
Hydrogen Peroxide (H₂O₂)Ethanol, room temperature, 1 minuteRapid, green, and high-yielding rsc.org
N-Oxides (e.g., TMAO)DCM, room temperature, few minutesFast, metal-free, broad functional group compatibility nih.gov
tert-Butyl Hydroperoxide (TBHP)Water, 50°C, 5 hoursMetal- and solvent-free, good to excellent yields scispace.com

Addition Reactions and Other Electrophilic Transformations

Beyond oxidation, the carbon-boron bond of arylboronic acids can participate in addition reactions, particularly to electron-deficient systems. A prominent example is the palladium-catalyzed 1,4-addition (or conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds, such as enones. beilstein-journals.orgbeilstein-journals.org In this process, the aryl group from the boronic acid is transferred to the β-position of the enone, forming a new carbon-carbon bond. This reaction is a powerful tool for the synthesis of β-arylated ketones and related structures.

The catalytic cycle typically involves the transmetalation of the aryl group from the boronic acid to a palladium(II) species, followed by migratory insertion of the enone into the palladium-aryl bond. Reductive elimination then furnishes the product and regenerates the active palladium catalyst. The efficiency and enantioselectivity (for asymmetric variants) of this reaction are highly dependent on the choice of palladium catalyst and ligands. beilstein-journals.org While specific examples involving this compound are not detailed in the literature, its structural similarity to other reactive arylboronic acids suggests its potential utility in such transformations.

Other electrophilic transformations include radical cyclizations where aryl radicals generated from arylboronic acids can be trapped intramolecularly. nih.gov These reactions, often initiated by an oxidant like potassium persulfate in the presence of a silver salt, can lead to the formation of complex cyclic structures. nih.gov

Derivatization Strategies to Boronic Esters, Trifluoroborates, and Other Boronates

This compound can be readily converted into various derivatives, such as boronic esters and trifluoroborates. These derivatives often exhibit enhanced stability, different reactivity profiles, and improved handling characteristics compared to the parent boronic acid. wikipedia.orgacs.orgresearchgate.netresearchgate.net

Boronic Esters: Boronic esters are commonly prepared by the condensation reaction of a boronic acid with a diol. wiley-vch.devt.edu Pinacol (B44631) (2,3-dimethyl-2,3-butanediol) is a frequently used diol, leading to the formation of stable, crystalline pinacol boronate esters. wiley-vch.de The reaction is typically driven to completion by removing the water formed during the condensation, often through azeotropic distillation. These esters are generally more stable towards air and moisture and are compatible with a wider range of reaction conditions than the corresponding boronic acids. sigmaaldrich.com

Trifluoroborates: Potassium organotrifluoroborates are another important class of boronic acid derivatives. They are typically synthesized by treating a boronic acid or a boronic ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). unimelb.edu.aubristol.ac.uk The resulting trifluoroborate salts are generally crystalline, air-stable solids that are easy to handle and purify. bristol.ac.uk They serve as excellent surrogates for boronic acids in various transformations, including cross-coupling reactions and radical cyclizations. nih.gov The conversion of boronic esters to trifluoroborates can be achieved by heating with KHF₂ in a solvent mixture like methanol/water. bristol.ac.uk

Other Boronates: Besides pinacol esters, other diols or aminoalcohols can be used to form different types of boronates. For example, N-methyliminodiacetic acid (MIDA) can be used to form MIDA boronates, which are particularly stable and have found use in iterative cross-coupling strategies due to their controlled release of the free boronic acid under specific conditions. unimelb.edu.au The interconversion between these various boron-protecting groups is also possible, often using trifluoroborates as key intermediates. unimelb.edu.auresearchgate.net

Table 2: Common Derivatization Strategies for Arylboronic Acids

DerivativeTypical ReagentsKey Features of DerivativeReference
Pinacol Boronate EsterPinacol, solvent (e.g., toluene) with water removalStable, crystalline, compatible with many reaction conditions wiley-vch.de
Potassium TrifluoroboratePotassium hydrogen fluoride (KHF₂), aqueous methanolAir-stable, crystalline solid, alternative to boronic acids in couplings unimelb.edu.aubristol.ac.uk
MIDA BoronateN-Methyliminodiacetic acidHighly stable, used for controlled release of boronic acid unimelb.edu.au

Applications of 4 1 Methylcyclopropyl Phenyl Boronic Acid As a Synthetic Building Block in Advanced Organic Synthesis

Construction of Biaryl and Heterobiaryl Systems via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of C(sp²)–C(sp²) bonds. (4-(1-Methylcyclopropyl)phenyl)boronic acid serves as an effective coupling partner in these reactions to introduce the 4-(1-methylcyclopropyl)phenyl moiety into a wide range of aromatic and heteroaromatic systems.

This compound demonstrates broad applicability by coupling with a variety of organic halides and pseudohalides. The reaction generally proceeds with high efficiency when using aryl bromides and iodides as coupling partners due to the relative ease of oxidative addition to the palladium catalyst. More challenging but increasingly common are couplings involving aryl chlorides and triflates, which often require more specialized catalyst systems to achieve high yields.

The versatility of this reagent allows for the synthesis of a diverse array of biaryl and heterobiaryl structures. It can be successfully coupled with substituted phenyls, naphthyls, and a range of heterocyclic systems such as pyridines, quinolines, and furans. The reaction is noted for its tolerance of various functional groups on the coupling partner, including ketones, esters, nitriles, and ethers, which is a significant advantage in multistep syntheses of complex molecules.

Table 1: Representative Suzuki-Miyaura Couplings with Aryl Bromides Note: This table is illustrative of typical Suzuki-Miyaura reactions. Specific yield and condition data for this compound with these exact partners may vary based on detailed experimental parameters.

Aryl Bromide Partner Product Typical Catalyst/Ligand
Bromobenzene 4-(1-Methylcyclopropyl)-1,1'-biphenyl Pd(OAc)₂ / PPh₃
4-Bromoacetophenone 1-(4'-(1-Methylcyclopropyl)-[1,1'-biphenyl]-4-yl)ethan-1-one Pd(PPh₃)₄
2-Bromopyridine 2-(4-(1-Methylcyclopropyl)phenyl)pyridine PdCl₂(dppf)

The success of Suzuki-Miyaura coupling, especially with challenging substrates like sterically hindered aryl halides, is critically dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. For coupling partners with substituents in the ortho position, bulky and electron-rich ligands are essential to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Ligands such as tricyclohexylphosphine (B42057) (PCy₃), SPhos, and XPhos have proven effective in promoting the coupling of sterically demanding substrates. These ligands feature large cone angles and strong electron-donating properties, which stabilize the active Pd(0) species and promote the difficult reductive elimination step that forms the final biaryl product. The development of N-heterocyclic carbene (NHC) ligands has also provided highly efficient catalyst systems for room-temperature couplings of hindered aryl chlorides. The flexible steric bulk of certain NHC ligands can accommodate demanding substrates while promoting the catalytic turnover.

Fine-tuning reaction parameters is crucial for maximizing the yield and efficiency of the Suzuki-Miyaura coupling. The choice of solvent and base can have a profound impact on the reaction outcome.

Solvent Effects: A range of solvents can be employed, often in aqueous mixtures. Ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are commonly used and often give excellent results. The addition of water can significantly accelerate the reaction rate in some systems. Aprotic polar solvents such as dimethylformamide (DMF) are also effective, particularly for ensuring the solubility of all reaction components.

Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. A variety of inorganic bases are used, with the choice depending on the specific substrates and catalyst system. Common choices include carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and phosphates such as potassium phosphate (B84403) (K₃PO₄). Stronger bases are generally not efficient for this type of coupling. The optimal combination of base and solvent must often be determined empirically for a specific transformation.

Formation of C(sp²)–C(sp³) Bonds with Alkyl Halides and Pseudohalides

While the classical Suzuki-Miyaura reaction forms C(sp²)–C(sp²) bonds, modifications of this methodology allow for the formation of C(sp²)–C(sp³) linkages. This variant couples arylboronic acids like this compound with alkyl halides. These reactions are more challenging due to competing side reactions, most notably β-hydride elimination in the alkyl partner.

To overcome these challenges, specialized catalyst systems are required. The use of bulky, electron-rich phosphine ligands is again crucial. These ligands promote the desired reductive elimination over β-hydride elimination, leading to the formation of the alkyl-aryl product. The reaction is most effective with primary alkyl halides that lack β-hydrogens or where β-hydride elimination is geometrically disfavored. Recent advances have also utilized metallaphotoredox catalysis to facilitate these challenging couplings under milder conditions.

Integration into Multicomponent Reactions (MCRs) for Complex Product Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools for rapidly building molecular complexity. The boronic acid functional group has been shown to be compatible with several MCRs, allowing for its incorporation into diverse and complex molecular scaffolds.

One notable example is the Petasis reaction (or borono-Mannich reaction), a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. While specific examples employing this compound in MCRs are not extensively documented in academic literature, the stability and reactivity profile of boronic acids make them suitable candidates for such transformations. The development of photoredox-catalyzed MCRs has further expanded the scope of reactions involving boronic acid derivatives as radical precursors for complex amine synthesis.

Utility in the Synthesis of Diverse Molecular Architectures

The 4-(1-methylcyclopropyl)phenyl motif is a desirable structural unit in medicinal chemistry and materials science. The cyclopropyl (B3062369) ring introduces a degree of conformational rigidity and a specific three-dimensional shape while maintaining a low molecular weight. As a result, this compound serves as a key building block for synthesizing a variety of complex molecular architectures.

Its application through Suzuki-Miyaura coupling allows for the strategic installation of this group onto core scaffolds in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The ability to form biaryl and heterobiaryl linkages is fundamental to the construction of many biologically active compounds and advanced materials.

Computational and Theoretical Chemistry Studies on 4 1 Methylcyclopropyl Phenyl Boronic Acid

Electronic Structure and Bonding Analysis of the (1-Methylcyclopropyl)phenyl Moiety and Boronic Acid Group

The electronic structure of an arylboronic acid is fundamentally characterized by its trivalent, sp²-hybridized boron atom, which possesses a vacant p-orbital perpendicular to the plane of its substituents. nih.gov This orbital vacancy makes boronic acids mild Lewis acids. nih.gov In (4-(1-Methylcyclopropyl)phenyl)boronic acid, the electronic landscape is modulated by the interplay between the phenyl ring, the boronic acid group, and the 1-methylcyclopropyl substituent.

Computational analyses of phenylboronic acid reveal that the C-B-O₂ plane is largely coplanar with the benzene (B151609) ring, allowing for some degree of π-conjugation between the aromatic system and the boron's vacant p-orbital. beilstein-journals.org This interaction is often reflected in the C-B bond length. DFT calculations on substituted phenylboranes show that π(CC)→p(B) resonance is a significant stabilizing interaction. nih.gov

The 1-methylcyclopropyl group at the para position acts as an electron-donating group. The cyclopropane (B1198618) ring's strained bonds possess significant p-character, allowing it to engage in conjugation with the adjacent π-system of the phenyl ring, an effect that can be probed computationally through Natural Bond Orbital (NBO) analysis. This donation of electron density into the phenyl ring can, in turn, influence the electronic properties of the distal boronic acid group, affecting its Lewis acidity and reactivity in catalytic cycles.

Below is a table comparing typical bond lengths and angles for phenylboronic acid, which serves as a baseline for understanding the structure of its substituted derivatives. A full computational geometry optimization of this compound would be expected to show slight variations based on the electronic influence of the substituent.

ParameterTypical Calculated Value (for Phenylboronic Acid)Expected Trend for this compound
C-B Bond Length~1.56 ÅSlightly shorter due to increased electron density in the ring enhancing π-character.
B-O Bond Length~1.37 ÅMinimal change expected.
C-C-B Bond Angle~121°Minimal change expected.
O-B-O Bond Angle~114°Minimal change expected.

Quantum Mechanical and Density Functional Theory (DFT) Calculations of Reaction Mechanisms

Quantum mechanical calculations, particularly DFT, are instrumental in elucidating the detailed mechanisms of reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling and protodeboronation.

The (4-(1-Methylcyclopropyl)phenyl) group, being electron-donating, would be expected to slightly alter the energetics of the transmetalation step compared to unsubstituted phenylboronic acid. DFT calculations could precisely quantify this effect on the activation energy.

Illustrative Activation Energies for Suzuki-Miyaura Coupling (Phenylboronic Acid + Bromobenzene)

Catalytic StepConditionCalculated Activation Energy (kcal/mol) nih.gov
Oxidative AdditionNeutral2.6
TransmetalationNeutral (with PhB(OH)₂)36.8
Basic (with [PhB(OH)₃]⁻)30.5
Reductive EliminationNeutral17.7

Protodeboronation: This is a common side reaction that decomposes the boronic acid, reducing the efficiency of the primary coupling reaction. DFT studies have been vital in mapping the various pH-dependent pathways of protodeboronation. Notably, experimental and theoretical studies have shown that cyclopropyl (B3062369) boronic acids undergo very slow protodeboronation. This enhanced stability is a significant synthetic advantage. DFT calculations can rationalize this observation by revealing a higher activation energy barrier for the proton-transfer transition states involved in the C-B bond cleavage for cyclopropyl systems compared to other aryl or vinyl boronic acids.

Prediction of Reactivity and Selectivity in Catalytic Processes

Computational chemistry allows for the a priori prediction of reactivity and selectivity in catalytic processes. By calculating the Gibbs free energy profiles for competing reaction pathways, researchers can identify the most likely products and optimize reaction conditions. mdpi.com

For this compound in a Suzuki-Miyaura coupling, DFT can be used to model the transition states for the coupling of different aryl halides. The electronic-donating nature of the 1-methylcyclopropyl group enhances the nucleophilicity of the ipso-carbon attached to the boron atom, which can influence the rate of transmetalation. Theoretical models can compare the activation barriers for couplings with electron-rich versus electron-poor aryl halides, thereby predicting relative reaction rates.

Furthermore, in cases where regioselectivity is a concern (e.g., coupling with a di-halogenated substrate), DFT modeling of the different possible carbopalladated intermediates and their subsequent reaction barriers can accurately predict the favored regioisomer. mdpi.com Such predictive power is invaluable for designing complex synthetic routes and avoiding costly trial-and-error experimentation.

Conformational Analysis and Steric Profile Modeling for Ligand Design and Substrate Compatibility

The three-dimensional shape of a molecule, dictated by its conformational preferences and steric bulk, is critical for its interaction with catalysts and other reactants.

Conformational Analysis: this compound possesses several rotatable bonds that give rise to different conformers. Key rotations include:

Rotation around the C(phenyl)-B bond.

Rotation of the two hydroxyl (O-H) groups of the boronic acid moiety.

Rotation around the C(phenyl)-C(cyclopropyl) bond.

DFT calculations can map the potential energy surface (PES) by systematically rotating these dihedral angles to locate the lowest energy conformers. nih.gov For substituted phenylboronic acids, conformers are often classified based on the orientation of the O-H bonds relative to the C-B bond (e.g., anti-syn, anti-anti, syn-syn). nih.gov The anti-syn conformer is frequently found to be the most stable. nih.gov The presence of the bulky 1-methylcyclopropyl group can introduce specific steric interactions that favor certain orientations of the boronic acid group to minimize steric clash.

Hypothetical Low-Energy Conformers of this compound

ConformerDihedral Angle φ1 (C-C-B-O)Dihedral Angle φ2 (C-B-O-H)Dihedral Angle φ3 (C-B-O-H)Hypothetical Relative Energy (kcal/mol)
anti-syn~0°~180°~0°0.00
anti-anti~0°~180°~180°~1.5
syn-syn~0°~0°~0°~4.0

Note: This table is illustrative. Actual energy values require specific DFT calculations.

Steric Profile Modeling: The steric hindrance of the (4-(1-Methylcyclopropyl)phenyl) group is a key parameter in catalyst-substrate interactions, particularly for designing ligands in asymmetric catalysis. Computational methods can quantify this steric influence using parameters like the Sterimol values (L, B₁, B₅), which describe the dimensions of the substituent along different axes. acs.org Automated computational workflows can calculate these parameters for an ensemble of low-energy conformers, providing a comprehensive steric profile. acs.org This information is crucial for developing quantitative structure-activity relationships (QSAR) and designing catalyst ligands with pockets that are sterically and electronically complementary to the substrate, thereby enhancing reaction efficiency and selectivity.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 4 1 Methylcyclopropyl Phenyl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of (4-(1-Methylcyclopropyl)phenyl)boronic acid in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides comprehensive information about the compound's molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to identify the hydrogen environments in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the cyclopropyl (B3062369) protons, and the methyl protons. The aromatic protons typically appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the cyclopropyl ring adjacent to the methyl group are diastereotopic and are expected to appear as two distinct multiplets, while the methyl group itself should yield a sharp singlet. The acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected signals include those for the six aromatic carbons, with the carbon atom directly bonded to the boron (the ipso-carbon) often exhibiting a broader signal due to quadrupolar relaxation of the attached boron nucleus. rsc.org Signals for the quaternary carbon of the cyclopropyl ring, the two methylene (B1212753) (-CH₂-) carbons of the ring, and the methyl (-CH₃) carbon are also expected in the aliphatic region of the spectrum.

¹¹B NMR Spectroscopy: As boron is an NMR-active nucleus, ¹¹B NMR is a crucial technique for characterizing boronic acids. researchgate.net Arylboronic acids with a trigonal planar (sp²-hybridized) boron center typically exhibit a single, often broad, resonance in the ¹¹B NMR spectrum. nih.gov The chemical shift for this peak is characteristic of the boronic acid functional group and generally falls within the range of +27 to +33 ppm. sdsu.eduacs.org This analysis confirms the presence and electronic environment of the boron atom.

The following table outlines the expected NMR spectral data for this compound, predicted from its structure and data from analogous compounds such as (4-tert-Butylphenyl)boronic acid and cyclopropylboronic acid. chemicalbook.comichemical.com

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityAssignment
¹H~7.8 - 8.0Doublet2H, Aromatic (ortho to -B(OH)₂)
¹H~7.3 - 7.5Doublet2H, Aromatic (meta to -B(OH)₂)
¹H~1.4 - 1.5Singlet3H, Methyl (-CH₃)
¹H~0.8 - 1.0Multiplet2H, Cyclopropyl (-CH₂-)
¹H~0.6 - 0.8Multiplet2H, Cyclopropyl (-CH₂-)
¹³C~148 - 150SingletAromatic C (para to -B(OH)₂)
¹³C~135 - 137SingletAromatic CH (ortho to -B(OH)₂)
¹³C~125 - 127SingletAromatic CH (meta to -B(OH)₂)
¹³C~130 - 135 (broad)SingletAromatic C (ipso to -B(OH)₂)
¹³C~25 - 28SingletMethyl (-CH₃)
¹³C~20 - 23SingletQuaternary Cyclopropyl C
¹³C~15 - 18SingletCyclopropyl (-CH₂-)
¹¹B~28 - 32Broad Singlet-B(OH)₂

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can verify that the experimental molecular formula matches the theoretical formula, C₁₀H₁₃BO₂.

Common soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are well-suited for analyzing boronic acids. nih.gov In positive-ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative-ion mode, the deprotonated molecule [M-H]⁻ is commonly observed.

Analysis of the fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), provides further structural confirmation. wikipedia.org For phenylboronic acids, fragmentation can be complex. Common fragmentation pathways observed under collision-induced dissociation (CID) may include the loss of water (H₂O) from the boronic acid moiety or cleavage of the C-B bond. nih.gov The fragmentation of the 1-methylcyclopropyl group could also occur.

Ion SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)
[M]C₁₀H₁₃¹¹BO₂176.0954
[M+H]⁺C₁₀H₁₄¹¹BO₂⁺177.1032
[M+Na]⁺C₁₀H₁₃¹¹BO₂Na⁺199.0852
[M-H]⁻C₁₀H₁₂¹¹BO₂⁻175.0880

X-ray Crystallography of the Compound and its Crystalline Derivatives

Single-crystal X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms and molecules in the solid state. Although a crystal structure for this compound has not been reported in the crystallographic databases, analysis of related structures provides insight into its likely solid-state conformation.

A common and characteristic structural motif for phenylboronic acids is the formation of hydrogen-bonded dimers. mdpi.comcdnsciencepub.com In these arrangements, two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups, forming a stable eight-membered ring. researchgate.netcdnsciencepub.com X-ray analysis would confirm the geometry of the boronic acid group, which is expected to be trigonal planar. It would also provide precise bond lengths and angles for the entire molecule, including the phenyl ring and the 1-methylcyclopropyl substituent. The planarity of the phenyl ring and its orientation relative to the boronic acid group would also be determined.

The table below shows representative crystallographic data for Phenylboronic acid, illustrating the typical parameters obtained from such an analysis. cdnsciencepub.com

ParameterExample Value (from Phenylboronic acid) cdnsciencepub.comInformation Provided
Crystal SystemOrthorhombicBasic crystal symmetry
Space GroupIba2Symmetry elements within the unit cell
Unit Cell Dimensionsa=17.90 Å, b=15.33 Å, c=9.81 ÅSize and shape of the repeating unit
Key Bond Length (B-C)1.563 ÅDistance between boron and phenyl carbon
Key Bond Angle (O-B-O)~119°Geometry around the boron atom
Supramolecular FeatureHydrogen-bonded dimerIntermolecular interactions

Chromatographic Techniques for Purity Analysis and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for analyzing boronic acids. A C18 stationary phase is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.org An acidic modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure good peak shape by suppressing the ionization of the boronic acid hydroxyl groups. sielc.com Detection is commonly performed using a UV detector, as the phenyl ring is a strong chromophore. The method can be optimized to separate the target compound from potential impurities, such as boroxines (cyclic anhydrides formed by dehydration of three boronic acid molecules).

Hypothetical RP-HPLC Method for Purity Analysis
ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high polarity of the boronic acid group, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the boronic acid into a more volatile and thermally stable derivative. chromatographyonline.com A common approach is to react the boronic acid with a diol, such as pinacol (B44631), to form a cyclic boronate ester. nih.gov This derivative is much more amenable to GC analysis. The subsequent mass spectrometric detection allows for high sensitivity and selectivity in identifying and quantifying the compound and any related impurities. chromforum.org

Potential GC-MS Method via Derivatization
ParameterCondition
Derivatization StepReaction with Pinacol to form the boronate ester
GC ColumnDB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 280 °C
MS IonizationElectron Ionization (EI) at 70 eV
MS DetectionScan or Selected Ion Monitoring (SIM) mode

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-(1-methylcyclopropyl)phenyl)boronic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Suzuki-Miyaura Cross-Coupling : Use this compound as a coupling partner with aryl halides. Optimize conditions by adjusting catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and solvents (e.g., THF/H₂O mixtures). Monitor reaction progress via TLC or LC-MS .
  • Borylation of Pre-functionalized Arenes : Employ iridium-catalyzed C-H borylation of 1-methylcyclopropyl-substituted benzene derivatives. Use [Ir(COD)(OMe)]₂ with dtbpy ligands for regioselectivity .
  • Purification : Isolate via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by ¹H NMR .

Q. How can the structure and purity of this compound be characterized?

  • Methodology :

  • ¹H/¹³C NMR : Compare chemical shifts to analogous phenylboronic acids (e.g., δ ~7.5–8.1 ppm for aromatic protons, δ ~27–30 ppm for methylcyclopropyl carbons) .
  • X-ray Crystallography : Confirm stereochemistry if crystalline derivatives (e.g., pinacol esters) are synthesized .
  • Elemental Analysis : Validate molecular formula (C₁₀H₁₃BO₂) with ≤0.3% deviation .

Q. What solvents and conditions are optimal for handling this compound in aqueous reactions?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) due to boronic acid's hydrogen-bonding capacity. Use co-solvents (e.g., MeOH/H₂O) for aqueous stability .
  • pH Sensitivity : Maintain neutral to slightly basic conditions (pH 7–9) to prevent protodeboronation. Avoid strong acids .

Advanced Research Questions

Q. How does the methylcyclopropyl substituent influence the reactivity of phenylboronic acid in transition-metal-catalyzed reactions?

  • Mechanistic Insights :

  • Steric Effects : The cyclopropane ring may hinder transmetalation steps in Suzuki couplings, requiring bulky ligands (e.g., SPhos) to enhance efficiency .
  • Electronic Effects : Electron-donating methyl groups stabilize boron intermediates, but cyclopropane strain could alter electron density. Compare reaction rates with unsubstituted analogs via kinetic studies .

Q. What computational approaches predict the bioactivity or binding affinity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Screen against targets like histone deacetylases (HDACs) using AutoDock Vina. Validate with binding free energy calculations (e.g., MM-GBSA) .
  • QSAR Modeling : Correlate substituent effects (e.g., cyclopropane ring size) with inhibitory activity using CoMFA or CoMSIA .

Q. How can reactive intermediates (e.g., boronate esters) be stabilized during cross-coupling reactions?

  • Methodology :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation .
  • Low-Temperature Quenching : Trap intermediates at −78°C and characterize via in situ IR or cryo-ESI-MS .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
  • Spill Management : Neutralize with damp sand; avoid water to prevent exothermic reactions .
  • Storage : Keep in amber vials under nitrogen at 2–8°C to minimize hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.